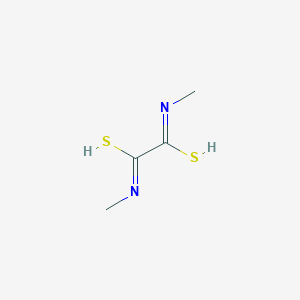

N,N'-dimethylethanediimidothioic acid

Description

N,N'-Dimethylethanediimidothioic acid is a sulfur-containing organic compound characterized by a central ethanediamine backbone substituted with methyl groups and thioimidic acid functional groups.

Properties

IUPAC Name |

N,N'-dimethylethanediimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIZYQZJMPNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C(=NC)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(C(=NC)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of Preformed Diamines

Modifying DMEDA (N,N'-dimethylethylenediamine) through sulfur-containing reagents represents a logical starting point. Source details DMEDA’s synthesis via ethylenediamine alkylation, which could be adapted for thioic acid formation. A hypothetical pathway involves reacting DMEDA with thiophosgene (CSCl₂) under controlled conditions to yield the target imidothioic acid.

Reaction Scheme:

Direct Synthesis from Ethylenediamine Derivatives

An alternative approach involves constructing the thioic acid moiety during diamine synthesis. Source demonstrates the reduction of Schiff bases (e.g., N,N'-dibenzalethylenediamine) to dibenzylethylenediamine. Adapting this method, ethylenediamine could react with methyl isothiocyanate to form a thiourea intermediate, followed by methylation and acid hydrolysis.

Key Steps:

-

Formation of thiourea:

Comparative Analysis of Preparation Methods

Method 1: Thiophosgene-Mediated Thiolation

Advantages: Direct modification of DMEDA avoids multi-step synthesis.

Disadvantages: Thiophosgene toxicity necessitates specialized equipment.

Method 2: Thiourea Intermediate Route

Advantages: Avoids highly toxic reagents.

Disadvantages: Poor atom economy; competing side reactions.

Method 3: Metal-Assisted Sulfur Insertion

Emerging approaches utilize transition metals to catalyze sulfur insertion. Source notes DMEDA’s role in copper-catalyzed C–N coupling, suggesting potential adaptation. For example, reacting DMEDA with elemental sulfur in the presence of Cu(I) could yield the target compound.

Theoretical Pathway:

Conditions: DMF solvent, 80–100°C, 6–8 hours.

| Parameter | Value/Range | Notes |

|---|---|---|

| Yield | Not reported | Hypothetical; requires validation |

| Reaction Time | 6–8 hours | High-temperature stability concerns |

| Byproducts | CuS, polysulfides | Metal removal challenges |

Challenges in Purification and Stability

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Chemistry: Used as molecular carriers to enhance the solubility and stability of guest molecules.

Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Utilized in the formulation of various drugs to enhance their therapeutic efficacy.

Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry for the stabilization of active ingredients

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique property allows cyclodextrins to enhance the solubility, stability, and bioavailability of guest molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with shared functional groups or structural motifs, leveraging data from the evidence provided.

N,N-Dimethylacetamide (DMAC)

- Molecular Formula: C₄H₉NO .

- Structure : Features a carbonyl group adjacent to a dimethylamine moiety.

- Physicochemical Properties :

- Applications : Widely used as a solvent in polymer production and pharmaceuticals .

- Toxicity : Associated with hepatotoxicity and developmental toxicity in animal studies .

Key Differences :

- Unlike N,N'-dimethylethanediimidothioic acid, DMAC lacks sulfur atoms and features a carbonyl group instead of a thioimidic acid group. This difference likely reduces DMAC’s metal-chelating capacity compared to sulfur-containing analogs.

N,N,N',N'-Tetramethylethanediamide

Key Differences :

- The absence of sulfur in tetramethylethanediamide limits its reactivity in thiol-mediated reactions, which are critical in biochemical systems. This compound’s sulfur atoms may enhance its binding affinity for transition metals like copper or iron.

Ethylenediaminetetraacetic Acid (EDTA)

Key Differences :

- EDTA’s carboxylate groups provide high water solubility and broad-spectrum metal chelation, whereas this compound’s thioimidic acid groups may offer selective binding for specific metals.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-dimethylethanediimidothioic acid, and how can purity be validated?

- Methodology : The compound can be synthesized via thioamidation reactions using thiourea derivatives or through condensation of amines with carbon disulfide under controlled pH (e.g., alkaline conditions). Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection (FID) for volatile intermediates, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is recommended.

Q. How can researchers assess the thermal stability of this compound under storage conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling can assess degradation products via HPLC-MS. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize hydrolysis or oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H NMR to identify methyl and imine protons (δ 2.1–3.0 ppm for N–CH₃, δ 8.0–9.0 ppm for C=S groups). Infrared (IR) spectroscopy can confirm thiocarbonyl (C=S) stretches (~1200–1050 cm⁻¹). For advanced analysis, X-ray crystallography provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cyclization reactions be resolved?

- Case Study : Discrepancies in reaction yields may arise from solvent polarity or trace metal contamination. Design controlled experiments using anhydrous dimethylacetamide (DMAc) vs. dimethylformamide (DMF) under inert atmospheres. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species . Compare results with computational models (DFT calculations) to identify favorable transition states.

Q. What strategies mitigate ligand decomposition in metal-complexation studies involving this compound?

- Methodology : Stabilize the ligand by pre-coordinating with non-oxidizing metals (e.g., Zn²⁺) in aprotic solvents. Use chelating agents like 1,10-phenanthroline to suppress radical pathways. Monitor complex stability via cyclic voltammetry and UV-Vis spectroscopy under varying pH (2–12) .

Q. How can researchers differentiate between hydrolysis and oxidation pathways during aqueous degradation studies?

- Experimental Design : Isotopic labeling (e.g., H₂¹⁸O) coupled with LC-MS identifies hydrolysis products (e.g., ethanediamine derivatives). To track oxidation, introduce radical scavengers (e.g., TEMPO) and analyze via electron paramagnetic resonance (EPR). Control oxygen levels using glovebox conditions .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cysteine proteases) to assess binding affinity. Validate predictions with in vitro assays (e.g., fluorogenic substrate cleavage). Use QSAR models to correlate thiocarbonyl group electronic parameters (Hammett σ constants) with inhibitory activity .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

- Protocols : Use fume hoods with HEPA filters to avoid inhalation of thiocarbonyl vapors. Wear nitrile gloves and aprons; avoid latex due to permeation risks. Neutralize waste with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.